8-Chloro-D-guanosine is a halogenated derivative of guanosine, a nucleoside that plays a critical role in the structure and function of nucleic acids. This compound is formed through the chlorination of guanosine, typically by hypochlorous acid, which is generated in inflammatory processes. The introduction of chlorine at the C-8 position of the guanine base can lead to significant biological effects, including mutagenicity and potential implications in carcinogenesis.
8-Chloro-D-guanosine is primarily synthesized through chemical reactions involving guanosine and chlorinating agents such as hypochlorous acid. This compound is also produced as a result of oxidative stress and inflammation in biological systems, particularly where myeloperoxidase activity is present.
8-Chloro-D-guanosine belongs to the class of modified nucleosides. It is classified under nucleoside analogs, which are compounds that mimic natural nucleosides but have structural modifications that alter their biological properties.
The synthesis of 8-Chloro-D-guanosine can be achieved via several methods:
The synthesis typically requires careful control of reaction conditions, including pH, temperature, and concentrations of reactants. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor the reaction progress and purify the final product.
The molecular formula for 8-Chloro-D-guanosine is C₁₀H₁₂ClN₅O₄. The structure consists of a ribose sugar linked to a chlorinated guanine base. The chlorine atom is attached to the C-8 position of the purine ring.
8-Chloro-D-guanosine participates in various chemical reactions due to its modified structure:
Studies have shown that 8-Chloro-D-guanosine can induce miscoding by DNA polymerases, resulting in mutations that may contribute to carcinogenesis in inflamed tissues . The reactivity profile depends significantly on the presence of other cellular components and conditions.
The mechanism by which 8-Chloro-D-guanosine exerts its biological effects involves its incorporation into DNA:
Experimental data indicate varying miscoding frequencies depending on the specific DNA polymerase involved, highlighting its mutagenic potential .
Relevant studies have characterized its behavior under various conditions using spectroscopic techniques .
8-Chloro-deoxyguanosine (ClG) arises endogenously through inflammation-driven oxidative chemistry. During phagocyte activation, NADPH oxidase generates superoxide anion (O₂•⁻), which dismutates to hydrogen peroxide (H₂O₂). Myeloperoxidase (MPO), released from neutrophil granules, catalyzes the peroxidation of chloride ions (Cl⁻) by H₂O₂ to yield hypochlorous acid (HOCl) [1] [3]:
H₂O₂ + Cl⁻ + H⁺ → HOCl + H₂O
HOCl diffuses readily through cellular membranes and targets electron-rich sites in DNA bases. Guanine, with the lowest reduction potential among canonical bases (~1.29 V vs. NHE), is particularly vulnerable. HOCl chlorination occurs preferentially at the C8 position of deoxyguanosine (dG), forming 8-chloro-2′-deoxyguanosine (ClG) as the predominant halogenated lesion [3] [6]. This reaction proceeds via electrophilic addition, generating a chloronium ion (Cl⁺) that attacks the C8 atom. Taurine—abundant in leukocyte cytosol—amplifies ClG formation by stabilizing reactive brominating intermediates from eosinophil peroxidase (EPO), though hypobromous acid (HOBr) can further react to form 8-bromoguanine adducts [3]. Inflammation intensity correlates directly with ClG burden, as evidenced by elevated lesions in tissues exposed to chronic inflammation (e.g., tobacco smoke-exposed lung epithelium) [3] [6].
Table 1: Key Reactions in Endogenous ClG Formation
Reactant | Enzyme/Condition | Product | Biological Relevance |
---|---|---|---|
H₂O₂ + Cl⁻ | Myeloperoxidase (MPO) | HOCl | Primary chlorinating agent |
Guanine (C8) | HOCl electrophilic addition | 8-Cl-guanine | Major DNA lesion |
HOBr + guanine | Taurine-amplified EPO activity | 8-Br-guanine | Competitive adduct formation |
C8 chlorination fundamentally alters guanine’s conformational equilibrium. In canonical B-DNA, deoxyguanosine adopts the anti-conformation (glycosidic bond χ ≈ -100° to -140°), positioning the sugar moiety away from the major groove. The bulky chlorine atom (van der Waals radius: 1.75 Å) at C8 introduces steric clash between the halogen and the sugar’s N9 atom in the anti orientation. This destabilizes the anti conformer by ~3–5 kcal/mol, favoring a ~90° rotation to the syn conformation (χ ≈ +60° to +90°) [3].
Crystallographic studies of ClG embedded in DNA polymerase β (Pol β) binary complexes reveal this syn preference. The chlorine atom projects into the major groove, while the Hoogsteen edge (N7/O6) becomes solvent-exposed. Intramolecular hydrogen bonds further stabilize this state: the exocyclic N2 amine donates a hydrogen to the 5′-phosphate oxygen, and a water-mediated hydrogen bond bridges O6 to tyrosine residues (e.g., Tyr271 in Pol β) [3]. Notably, chlorine’s larger atomic radius compared to oxidative lesions like 8-oxo-dG exacerbates steric hindrance, making syn adoption near-obligate for ClG—a critical determinant of its mutagenicity.
Table 2: Conformational Effects of C8 Guanine Modifications
Modification | Van der Waals Radius (Å) | Preferred Conformation | Energetic Penalty for anti (kcal/mol) |
---|---|---|---|
Unmodified dG | - | anti | 0 |
8-oxo-dG | 1.52 (O) | syn/anti mix | 1–2 |
8-Cl-dG | 1.75 (Cl) | syn | 3–5 |
The syn conformation of ClG exposes its Hoogsteen edge (N7 and O6), enabling non-canonical base pairing during translesion synthesis (TLS). Structural and kinetic analyses demonstrate two distinct pairing modes with incoming nucleotides:
Hoogsteen pairing underpins ClG’s promutagenicity, driving G→C transversions. When DNA polymerases incorporate dGTP opposite ClG, subsequent replication cycles interpret the lesion site as a standard G•C pair, permanently fixing the mutation. This mechanism is distinct from 8-oxo-dG—which induces G→T transversions via anti-8-oxo-dG•dATP pairing—highlighting chlorine’s unique structural impact [3] [6].
Human Pol β—a model high-fidelity polymerase for base excision repair—exhibits unexpectedly error-prone bypass of ClG. Steady-state kinetic analyses reveal:
Ternary crystal structures (Pol β•DNA•dCTP/dGTP) explain this fidelity loss. With dCTP, ClG adopts anti to form a strained wobble pair, delaying catalytic closure of the polymerase’s fingers domain. With dGTP, ClG(syn) and dGTP(anti) form a near-coplanar Hoogsteen pair, mimicking correct geometry. The enzyme achieves a fully closed conformation, reducing the energetic barrier to phosphodiester bond formation despite the mismatch [3]. Notably, ClG’s syn preference in the templating position contrasts with unmodified dG, explaining Pol β’s compromised discrimination. While Pol β is not a primary replicative polymerase, its ClG bypass demonstrates how repair polymerases may inadvertently propagate mutations during gap-filling.
Divalent metal cofactors critically modulate ClG bypass fidelity. Mn²⁺ substitution for Mg²⁺ in Pol β assays elevates misincorporation:
Mn²⁺’s ionic radius (0.83 Å) exceeds Mg²⁺’s (0.72 Å), weakening coordination with catalytic aspartates and relaxing active-site constraints. This expands the nucleotide-binding pocket, permitting non-cognate dNTPs (e.g., dGTP) to adopt productive geometries. Consequently, Mn²⁺ reduces the fidelity ratio (kcat/KmdCTP / kcat/KmdGTP) from 14.5 (Mg²⁺) to 11.0 (Mn²⁺), enhancing G→C transversion frequency. Physiologically, inflammatory microenvironments accumulate Mn²⁺ via transporters like SLC39A14, suggesting cofactor availability may exacerbate ClG mutagenesis in vivo [3] [9].
Table 3: Metal Cofactor Influence on Pol β Kinetics Opposite ClG
Cofactor | kcat/Km for dCTP (min⁻¹μM⁻¹) | kcat/Km for dGTP (min⁻¹μM⁻¹) | Fidelity Ratio (dCTP/dGTP) |
---|---|---|---|
Mg²⁺ | 0.55 | 0.038 | 14.5 |
Mn²⁺ | 12.61 | 1.15 | 11.0 |
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